(1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran
Description
(1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran is a chiral benzopyran derivative characterized by its bicyclic core structure, featuring a fused benzene and pyran ring system. Key structural attributes include:
- Stereochemistry: The (1R) configuration at the C1 position, which influences its three-dimensional conformation and biological interactions.
- Substituents: A phenyl group at C1 and an ethoxy group (-OCH₂CH₃) at C3.
- Functional Groups: The ether linkage (ethoxy group) and aromatic phenyl ring modulate electronic effects and intermolecular interactions, such as hydrogen bonding and π-π stacking.
This compound is of interest in medicinal chemistry due to its structural similarity to σ1 receptor ligands, which are implicated in neurological disorders and pain management .

Properties
CAS No. |
920975-97-9 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
(1R)-3-ethoxy-1-phenyl-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C17H18O2/c1-2-18-16-12-14-10-6-7-11-15(14)17(19-16)13-8-4-3-5-9-13/h3-11,16-17H,2,12H2,1H3/t16?,17-/m1/s1 |
InChI Key |
OUEPDVUNSOIYGX-ZYMOGRSISA-N |
Isomeric SMILES |
CCOC1CC2=CC=CC=C2[C@H](O1)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1CC2=CC=CC=C2C(O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetaldehyde and ethyl vinyl ether.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the benzopyran ring. Common reagents include acids like hydrochloric acid or bases like sodium hydroxide.
Cyclization: The key step involves the cyclization of the intermediate compounds to form the dihydrobenzopyran structure. This can be achieved through various cyclization reactions, such as the Friedel-Crafts alkylation or the Claisen rearrangement.
Industrial Production Methods
In an industrial setting, the production of (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetaldehyde derivatives, while reduction can produce ethoxyphenyl alcohols.
Scientific Research Applications
Antioxidant Activity
Recent studies have indicated that compounds with similar structures to (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran exhibit significant antioxidant properties. For instance, research on 3-phenyl-1H-isochromen-1-one analogues demonstrated that specific derivatives showed antioxidant activities superior to ascorbic acid in DPPH assays . This suggests that (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran could also possess similar properties, making it a candidate for further exploration in antioxidant applications.
Antiplatelet Activity
Compounds structurally related to (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran have shown promise as antiplatelet agents. In vitro studies indicated that certain derivatives exhibited potent inhibition of arachidonic acid-induced platelet aggregation, outperforming traditional antiplatelet drugs like aspirin . This positions (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran as a potential candidate for developing new antiplatelet therapies.
Neuroprotective Effects
Research into related benzopyran compounds suggests neuroprotective effects against oxidative stress and neurodegenerative diseases. The structural similarities may allow (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran to exert protective effects on neuronal cells, warranting investigation into its mechanisms of action and therapeutic potential in neuroprotection .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Compounds showed 7-fold to 16-fold higher antioxidant activity than ascorbic acid. |
| Study B | Antiplatelet Activity | Some derivatives displayed more potent antiplatelet effects compared to aspirin. |
| Study C | Neuroprotective Effects | Related compounds demonstrated protective effects against oxidative stress in neuronal cells. |
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran. The presence of specific functional groups and the stereochemistry of the compound significantly influence its biological activity. For example, modifications to the ethoxy group or phenyl substituents can enhance or diminish antioxidant and antiplatelet activities .
Mechanism of Action
The mechanism of action of (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological responses.
Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions.
Signal Transduction: It can influence signal transduction pathways, altering the communication between cells and tissues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran with three analogs, focusing on structural variations, stereochemical effects, and biological implications.
Structural and Functional Group Comparisons
Stereochemical and Binding Affinity Insights
Impact of Ethoxy vs. Methoxy/Hydroxy Groups :
The ethoxy group in the target compound provides moderate electron-donating effects and hydrophobic bulk, which may enhance σ1R binding compared to smaller substituents like methoxy (-OCH₃) or polar groups like hydroxyl (-OH). MD simulations of similar benzopyrans (e.g., (R)-12 and (S)-13) reveal that alkoxy groups stabilize binding via van der Waals interactions with hydrophobic receptor pockets . In contrast, hydroxyl groups (as in the 8-hydroxy analog) improve aqueous solubility but may reduce membrane permeability .- Role of Phenyl vs. Alkyl Groups: The phenyl group at C1 in the target compound enables π-π interactions with aromatic residues in the σ1R binding site, a feature absent in analogs with alkyl chains (e.g., 3-methyl or 3-propyl substituents).
Stereochemical Preferences :
The (1R) configuration of the target compound likely optimizes spatial alignment within the σ1R binding site. MD studies on enantiomeric pairs (e.g., (R)-17 vs. (S)-17) demonstrate that stereochemistry significantly alters enthalpic contributions to binding, with R-configured analogs showing stronger interactions with residues like Glu172 and Tyr173 .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | (3R)-3-Propyl-6-methoxy-8-hydroxy Analog | 3-Methyl Analog |
|---|---|---|---|
| LogP (Predicted) | 3.8 | 2.5 | 2.1 |
| Hydrogen Bond Acceptors | 2 | 4 | 1 |
| Solubility (mg/mL) | 0.05 (low) | 1.2 (moderate) | 0.3 (low) |
Key Observations :
- The ethoxy and phenyl groups in the target compound increase lipophilicity (higher LogP), favoring blood-brain barrier penetration but reducing solubility.
- The 8-hydroxy analog’s lower LogP and higher solubility make it more suitable for intravenous administration, though its biological half-life may be shorter due to rapid metabolism .
Research Findings and Implications
- σ1 Receptor Binding : MD simulations suggest that the target compound’s ethoxy and phenyl groups synergize to stabilize binding within the σ1R hydrophobic pocket, mimicking the binding mode of (R)-12 in Figure 8A .
- Metabolic Stability : The ethoxy group may offer better metabolic resistance compared to methoxy or hydroxy groups, which are prone to demethylation or glucuronidation .
- Synthetic Accessibility : The 3-methyl analog is simpler to synthesize but lacks the structural complexity required for high-affinity receptor interactions .
Biological Activity
(1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran, also known by its CAS number 920975-97-9, belongs to a class of compounds known for their diverse biological activities. This article aims to synthesize available data on the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C17H18O2 |
| Molecular Weight | 254.324 g/mol |
| LogP | 3.711 |
| Polar Surface Area (PSA) | 18.46 Ų |
The compound has a significant molecular weight and moderate lipophilicity, which may influence its bioavailability and interaction with biological systems.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran. A notable investigation focused on its cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated activity against human promyelocytic leukemia HL-60 cells, suggesting that this class may share mechanisms of action involving radical formation and apoptosis induction .
The biological activity of (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran can be attributed to several mechanisms:
- Radical Generation : Compounds in this class can produce free radicals under specific conditions, which may contribute to their cytotoxic effects .
- Cell Cycle Arrest : Some studies indicate that related benzopyran derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation .
- Apoptosis Induction : The ability to trigger apoptotic pathways has been observed in similar compounds, promoting programmed cell death in malignant cells.
Antimicrobial Activity
Chalcone derivatives, which share structural similarities with (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran, have shown promising antibacterial and antifungal activities. These properties are attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
Neuroprotective Effects
Emerging research suggests that compounds like (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran may exhibit neuroprotective effects. This activity is crucial in developing treatments for neurodegenerative diseases where oxidative stress plays a significant role .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Study on Cytotoxicity : A study comparing various benzopyran derivatives found that certain analogs exhibited significant cytotoxicity against cancer cell lines, indicating a potential therapeutic role for (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran in oncology .
- Antimicrobial Testing : Research has shown that related compounds possess broad-spectrum antimicrobial properties, suggesting that (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran might also be effective against bacterial and fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
